

Ethylphosphonic dichloride molecular formula and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethylphosphonic dichloride*

Cat. No.: *B015551*

[Get Quote](#)

An In-depth Technical Guide to Ethylphosphonic Dichloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylphosphonic dichloride (CAS No: 1066-50-8) is a reactive organophosphorus compound with the molecular formula $C_2H_5Cl_2OP$.^{[1][2]} It serves as a crucial intermediate in the synthesis of a variety of organophosphorus compounds, including pesticides, flame retardants, and pharmacologically active molecules.^[3] This document provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis protocols, and key applications, with a focus on data relevant to research and development.

Molecular Formula and Structure

Ethylphosphonic dichloride consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to an ethyl group and two chlorine atoms.

Molecular Formula: $C_2H_5Cl_2OP$ ^{[1][2]}

Canonical SMILES: CCP(=O)(Cl)Cl^[2]

InChI: InChI=1S/C2H5Cl2OP/c1-2-6(3,4)5/h2H2,1H3^[1]

InChIKey: OWGJXSYVHQEVHS-UHFFFAOYSA-N[\[1\]](#)

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for **ethylphosphonic dichloride** is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of Ethylphosphonic Dichloride

Property	Value	Reference
Molecular Weight	146.94 g/mol	[1]
Appearance	Colorless to light yellow liquid	[2]
Density	1.376 g/mL at 25 °C	
Boiling Point	71-72 °C at 12 mmHg	
Refractive Index	n _{20/D} 1.465	
Flash Point	113 °C (235.4 °F) - closed cup	
Solubility	Soluble in chloroform and dichloromethane	[2]

Table 2: Spectroscopic Data for Ethylphosphonic Dichloride

Spectrum Type	Data	Reference
¹ H NMR	Spectrum available from Sigma-Aldrich	[1]
¹³ C NMR	Spectrum available from Sigma-Aldrich	[1]
³¹ P NMR	Data available in various databases	
IR Spectroscopy	Neat spectrum available from Sigma-Aldrich	[1]
Mass Spectrometry	GC-MS data available from NIST	[1]

Experimental Protocols

Detailed methodologies for the synthesis of **ethylphosphonic dichloride** are crucial for its application in further research. Two common methods are outlined below.

Synthesis of Ethylphosphonic Dichloride via Thionyl Chloride

This method involves the chlorination of a dialkyl ethylphosphonate using thionyl chloride, often with a catalyst.

Experimental Protocol:

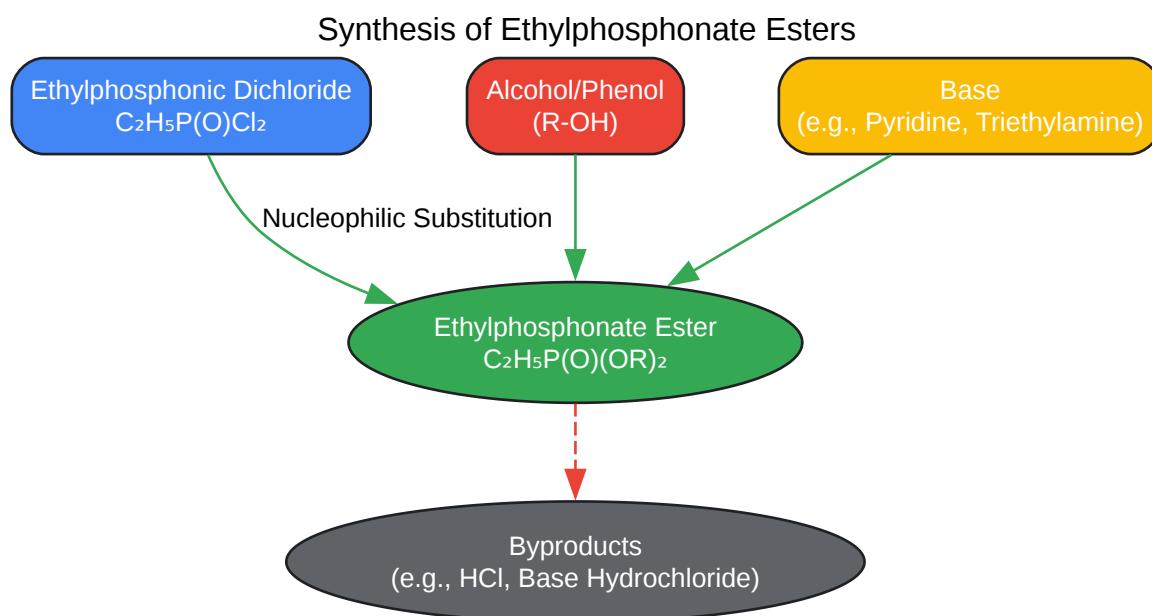
- To a reaction vessel equipped with a reflux condenser and a dropping funnel, add 1 mole of diethyl ethylphosphonate.
- Add a catalytic amount (e.g., 0.01-0.05 moles) of a suitable catalyst, such as dimethylformamide (DMF).
- Heat the mixture to reflux.
- Slowly add 2.2 to 2.5 moles of thionyl chloride dropwise to the refluxing mixture.

- After the addition is complete, continue to heat the reaction mixture at reflux until the evolution of gas (sulfur dioxide and ethyl chloride) ceases.
- Cool the reaction mixture to room temperature.
- Remove the excess unreacted thionyl chloride under a water-jet vacuum.
- The crude **ethylphosphonic dichloride** can be purified by vacuum distillation.

Synthesis of Ethylphosphonic Dichloride via Oxalyl Chloride

This method provides a milder alternative for chlorination.

Experimental Protocol:


- Dissolve rigorously dried ethylphosphonic acid in dry tetrahydrofuran (THF) in a flask under an inert atmosphere.
- Add 2.1 equivalents of pyridine dropwise to the solution at room temperature.
- Cool the flask to -78 °C using a dry ice/acetone bath.
- Slowly add 2.1 equivalents of oxalyl chloride dropwise. A precipitate will form immediately, and slight gas evolution may be observed.
- After the addition is complete, stir the mixture for 1 hour at -78 °C.
- Allow the reaction mixture to warm to room temperature over a 1-hour period.
- The resulting **ethylphosphonic dichloride** can be isolated and purified by standard procedures.

Applications in Synthesis

A primary application of **ethylphosphonic dichloride** is in the synthesis of various phosphonate esters and other derivatives through nucleophilic substitution at the phosphorus center.

Synthesis of Ethylphosphonate Esters

The reaction of **ethylphosphonic dichloride** with alcohols or phenols in the presence of a base yields the corresponding phosphonate esters. This is a versatile method for introducing the ethylphosphonate moiety into a wide range of molecules.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for ethylphosphonate esters.

Safety and Handling

Ethylphosphonic dichloride is a corrosive and toxic substance that requires careful handling in a well-ventilated fume hood.^[1] It is fatal if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.^[1] It is also toxic if inhaled.^[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. The compound is moisture-sensitive and will react with water to produce hydrochloric acid. Therefore, it should be stored in a tightly sealed container under a dry, inert atmosphere.

This guide provides a foundational understanding of **ethylphosphonic dichloride** for professionals in the chemical and pharmaceutical sciences. For more detailed information, please refer to the cited resources.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phosphonic dichloride, ethyl- | C₂H₅Cl₂OP | CID 70596 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Ethylphosphonic dichloride molecular formula and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b015551#ethylphosphonic-dichloride-molecular-formula-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com